molecular formula C8H10N6 B1670485 Dicyclanil CAS No. 112636-83-6

Dicyclanil

Cat. No.: B1670485
CAS No.: 112636-83-6
M. Wt: 190.21 g/mol
InChI Key: PKTIFYGCWCQRSX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Dicyclanil, systematically named 4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile , is a synthetic pyrimidine derivative with insect growth-regulating properties. Its chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its core pyrimidine ring substituted with amino, cyclopropylamino, and cyano functional groups. The compound’s structural formula (C₈H₁₀N₆) and molecular weight (190.21 g/mol) are consistent across analytical characterizations.

Key Identifiers of this compound

Property Value Source References
IUPAC Name 4,6-Diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile
CAS Registry Number 112636-83-6
Molecular Formula C₈H₁₀N₆
Synonyms Huanchongjing (环虫腈), CLiK®, CGA-183893
Structural Features Pyrimidine core with cyano, amino, and cyclopropylamino substituents

The pyrimidine backbone positions this compound within the aminopyrimidine chemical class, distinguished by its 5-carbonitrile group and cyclopropylamino side chain. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar pyrimidine ring system, with hydrogen-bonding interactions stabilizing the amino and cyclopropylamino groups.

Discovery Timeline and Initial Patent Landscape

This compound emerged from agrochemical research at Ciba-Geigy (now Novartis) in the mid-1980s during systematic screenings for insect growth regulators (IGRs). Initial investigations identified CGA-183893 (later renamed this compound) as a potent inhibitor of blowfly (Lucilia spp.) larval development through interference with molting processes.

Key Milestones in Development

  • 1986 : Synthesis and primary screening of CGA-183893, demonstrating specificity against dipteran larvae.
  • 1988 : Grant of US Patent 4,783,468 , protecting 5-pyrimidine carbonitriles as ectoparasiticides. This patent disclosed this compound’s synthesis via condensation of 2-cyclopropylamino-4,6-diaminopyrimidine-5-carbonitrile precursors.
  • 1990s : Development of commercial formulations (e.g., CLiK® Pour-On) for veterinary use against sheep blowfly strike.
  • 2000s–2010s : Expansion of patent claims to aqueous suspensions and non-aqueous solutions for enhanced stability and bioavailability.

The initial patent landscape centered on structural novelty, with subsequent filings addressing formulation challenges. For example, WO2011035288A1 (2010) detailed aqueous suspensions containing this compound and surfactants for prolonged efficacy, while AU2009228785B2 (2009) optimized polyethylene glycol-based solutions for topical applications.

Position Within Pyrimidine Derivatives Insect Growth Regulators

This compound belongs to the cyano-pyrimidine subclass of IGRs, which disrupt insect development by inhibiting chitin synthesis or interfering with hormonal signaling during molting. Unlike benzoylureas (e.g., diflubenzuron) or juvenile hormone analogs (e.g., pyriproxyfen), this compound’s mechanism targets epidermal cell differentiation in dipteran larvae, leading to incomplete ecdysis.

Comparative Analysis of Pyrimidine IGRs

Compound Target Pests Mode of Action Structural Distinction
This compound Lucilia spp., Wohlfahrtia magnifica Disruption of larval cuticle formation 5-Carbonitrile, cyclopropylamino group
Cyromazine Diptera, Coleoptera Inhibition of chitin synthase Triazine ring with cyclopropyl group
Novaluron Lepidoptera, Hemiptera Chitin synthesis inhibition Benzoylurea backbone

This compound’s specificity for dipterans arises from its unique interaction with larval epidermal receptors, a property not observed in broader-spectrum pyrimidine analogs. Computational studies suggest its cyclopropylamino group enhances binding affinity to insect-specific enzymes involved in cuticle sclerotization.

Structural-activity relationship (SAR) analyses highlight the necessity of the 5-carbonitrile moiety for bioactivity, as substitutions at this position abolish IGR effects. Additionally, the cyclopropylamino side chain confers metabolic stability, enabling prolonged residual activity in veterinary applications.

Properties

IUPAC Name

4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-3-5-6(10)13-8(14-7(5)11)12-4-1-2-4/h4H,1-2H2,(H5,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTIFYGCWCQRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=C(C(=N2)N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041013
Record name Dicyclanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112636-83-6
Record name Dicyclanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112636-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclanil [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyrimidinecarbonitrile, 4,6-diamino-2-(cyclopropylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.556
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Record name DICYCLANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBC8O809S5
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclanil involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Resistance Management and Industry Implications

  • Resistance Monitoring : this compound-resistant L. cuprina strains reduce protection periods by 69–78% in high-wool sheep, necessitating integrated pest management (IPM) strategies .
  • Cross-Resistance: Shared metabolic pathways between this compound and cyromazine exacerbate resistance risks . Rotating with non-IGR compounds (e.g., ivermectin) is recommended .
  • Application Timing : Delaying this compound treatment until 6 weeks post-shearing enhances efficacy by aligning with wool regrowth dynamics .

Biological Activity

Dicyclanil is a compound primarily used in veterinary medicine, particularly for controlling blowfly strike in sheep. Its biological activity encompasses various pharmacological effects, resistance mechanisms, and implications for animal health. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Pharmacokinetics and Biotransformation

Absorption and Distribution
this compound is administered orally, with studies indicating that peak plasma concentrations occur approximately 8 hours post-administration. In a study involving male Han Wistar rats, the maximum concentration reached was about 20 µg/ml, declining to lower levels by 24 hours . The compound's distribution in tissues showed significant accumulation in the liver (270 µg/kg) and blood (170 µg/kg), with a slower decline in blood levels compared to other tissues .

Metabolism
The biotransformation of this compound is characterized by oxidative cleavage of the cyclopropyl ring, leading to various metabolites. Major metabolites identified include 2,4,6-triaminopyrimidin-5-carbonitrile and other polar and nonpolar compounds . The metabolic pathways suggest limited transformation of the cyano group, indicating its stability within biological systems.

Efficacy Against Blowfly Strike

This compound is notably effective against Lucilia cuprina, the sheep blowfly. A field trial demonstrated its efficacy in preventing wohlfahrtiosis—a disease caused by blowfly larvae—over a treatment period of 31 weeks. The incidence of the disease was significantly reduced in treated flocks compared to controls .

Resistance Mechanisms

Resistance to this compound has been documented in various blowfly populations. Research indicates that resistance is polygenic, with key chromosomal regions identified that contribute to this trait . For instance, specific cytochrome P450 genes (Cyp6g1 and Cyp12d1) have been linked to increased resistance levels. Transgenic studies in Drosophila melanogaster showed that overexpression of these genes resulted in enhanced survival against this compound exposure .

Case Study: Resistance Analysis

A study on the Walgett strain of L. cuprina revealed significant resistance levels with IC50 values showing 26-fold resistance to this compound. Co-treatment with cytochrome P450 inhibitors indicated a synergistic effect, suggesting that metabolic resistance plays a critical role in survival against this insecticide .

Summary of Findings

The following table summarizes key findings related to this compound's biological activity:

Parameter Findings
Peak Plasma Concentration ~20 µg/ml at 8 hours post-administration
Major Metabolites 2,4,6-triaminopyrimidin-5-carbonitrile; polar and nonpolar metabolites identified
Efficacy Duration Effective for up to 31 weeks against wohlfahrtiosis
Resistance Factors Polygenic; significant involvement of cytochrome P450 genes
Resistance Levels Up to 26-fold resistance observed in field strains

Q & A

Q. Table 1. Resistance Factors in Lucilia cuprina Field Strains

InsecticideIC₅₀ Resistance FactorIC₉₅ Resistance Factor
This compound9.1–23.816.5–53.7
Imidacloprid8.7–14.114.6–24.3
Source: Field strain bioassays under ion-pair LC conditions .

Q. Table 2. Key Analytical Parameters for this compound Detection

ParameterValue (HPLC-UV/Vis)Value (LC/MS/MS)
LOD (mg/kg)0.020.01
LOQ (mg/kg)0.050.03
Precision (RSD%)≤10.4≤8.2
Source: Kim & Myung (2011) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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